molecular formula C10H15NO3 B2918471 Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate CAS No. 2086298-40-8

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate

Cat. No.: B2918471
CAS No.: 2086298-40-8
M. Wt: 197.234
InChI Key: MNUJZQUOLLHDDV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate is an organic compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is characterized by the presence of a methylisoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate typically involves the esterification of 3-methyl-2-(3-methylisoxazol-5-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate is an organic compound belonging to the class of isoxazole derivatives. It features a methyl group at the 3-position of the butanoate chain and a 3-methylisoxazole moiety at the 2-position. The compound's unique combination of functional groups contributes to its chemical reactivity and potential biological activities.

Potential Applications

This compound has several potential applications:

  • Pharmaceuticals Due to its biological activity, it may serve as a lead compound in drug development targeting infections or inflammation.
  • Agrochemicals It can be used in the synthesis of pesticides, herbicides, and fungicides.
  • Flavor and Fragrance It can be used as a flavor or fragrance agent.
  • Material Science It can be used as a building block for polymers and other materials.

Biological Activities of Isoxazole Derivatives

Isoxazole derivatives, including this compound, exhibit various biological activities. Research indicates that these compounds can possess anti-inflammatory effects.

Compound Interactions

Studies on the interactions of this compound with various biological targets are crucial for understanding its mechanisms of action. Interaction studies often focus on various biological targets.

Distinctive Characteristics

This compound's unique combination of a branched butanoate structure with a methyl-substituted isoxazole distinguishes it from other derivatives. This structural configuration may contribute to its distinct biological properties and reactivity patterns compared to similar compounds.

Table of Related Compounds

Compound NameStructureNotable Characteristics
Methyl 2-(3-hydroxyisoxazol-5-yl)-3-methylbutanoateStructureExhibits skin irritation properties.
3-Methyl-2-(3-methylisoxazol-5-yl)butanoic acid-Used in biochemical studies for enzyme interactions.
Isoxazole derivative (general class)-Known for diverse biological activities.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2-(3-methylisoxazol-4-yl)butanoate
  • Methyl 3-methyl-2-(3-methylisoxazol-6-yl)butanoate
  • Ethyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate

Uniqueness

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate is unique due to the specific positioning of the methylisoxazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications .

Biological Activity

Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate is an organic compound that belongs to the class of isoxazole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a branched butanoate structure with a methyl-substituted isoxazole moiety. Its molecular formula is C9H13NO3C_9H_{13}NO_3, and it has a molecular weight of approximately 183.20 g/mol. The unique combination of functional groups in this compound contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that isoxazole derivatives, including this compound, exhibit various biological activities:

  • Antimicrobial Properties : Studies have demonstrated that isoxazole derivatives can inhibit bacterial growth. This compound has shown potential against certain bacterial strains.
  • Anti-inflammatory Effects : This compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Antimicrobial Activity

A recent study evaluated the antimicrobial effects of several isoxazole derivatives, including this compound. The results indicated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These findings suggest that while the compound exhibits antimicrobial properties, its effectiveness varies across different bacterial strains .

Anti-inflammatory Effects

In addition to its antimicrobial potential, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages, indicating a potential mechanism for reducing inflammation .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of various isoxazole derivatives highlighted that this compound was particularly effective against Staphylococcus aureus, a common cause of skin infections. The study noted that structural modifications could enhance antibacterial activity.
  • Case Study on Anti-inflammatory Mechanism : Another research article explored the anti-inflammatory mechanisms of this compound in animal models. The compound significantly reduced inflammation markers in induced arthritis models, suggesting its therapeutic potential for inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in inflammatory pathways and microbial growth inhibition. Further research is needed to elucidate the precise molecular targets and pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-methyl-2-(3-methylisoxazol-5-yl)butanoate, and how can reaction conditions be optimized for yield improvement?

Answer: The synthesis of this compound typically involves multi-step reactions, including cyclization to form the isoxazole ring and esterification. A general approach involves:

  • Cyclocondensation : Reacting β-keto esters with hydroxylamine derivatives under reflux conditions to form the isoxazole core. For example, describes a similar procedure where methyl-3-amino-4-hydroxybenzoate is refluxed with aryl acids in excess to form benzoxazole derivatives .
  • Esterification : Coupling the isoxazole intermediate with a methyl ester group using catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide).

Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane in ) improve reaction homogeneity .
  • Temperature control : Maintaining reflux temperatures (80–120°C) ensures complete cyclization .
  • Catalyst use : Triethylamine (as in ) can enhance reaction rates by neutralizing acidic byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the methyl ester group (δ ~3.7 ppm for <sup>1</sup>H; δ ~170 ppm for <sup>13</sup>C) and isoxazole protons (δ ~6.2–6.5 ppm for <sup>1</sup>H) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and isoxazole ring (C=N stretch at ~1610 cm⁻¹) .
  • Mass Spectrometry (MS) : The molecular ion peak should match the molecular weight (C11H15NO3, calculated 209.23 g/mol). High-resolution MS (HRMS) can resolve isotopic patterns .

Purity assessment : Use HPLC (e.g., C18 column, acetonitrile/water mobile phase) to detect impurities >1% .

Advanced Research Questions

Q. What factors influence the regioselectivity of isoxazole ring formation during the synthesis of this compound, and how can competing pathways be controlled?

Answer: Regioselectivity in isoxazole synthesis is governed by:

  • Substrate electronic effects : Electron-withdrawing groups (e.g., esters) direct cyclization to the 5-position of the isoxazole (as seen in ) .
  • Reaction medium : Polar solvents stabilize transition states favoring the desired regiochemistry .
  • Catalytic additives : Using Lewis acids (e.g., ZnCl2) can suppress side reactions like oxazole formation .

Mitigation strategies :

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., isoxazole over oxazole) .
  • In situ monitoring : Use TLC or <sup>19</sup>F NMR (if fluorinated intermediates are used) to track reaction progress .

Q. How should researchers address stability issues (e.g., hydrolysis, photodegradation) during storage and handling of this compound?

Answer:

  • Hydrolysis prevention : Store under anhydrous conditions (argon atmosphere) at 0–6°C, as recommended for similar boronic acid derivatives in .
  • Photostability : Use amber glassware and avoid UV light exposure. highlights P402/P403 storage guidelines for light-sensitive compounds .
  • Degradation analysis : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products .

Q. What strategies can resolve contradictions in biological activity data observed for this compound across different assay systems?

Answer:

  • Orthogonal assays : Validate activity using both cell-based (e.g., cytotoxicity assays) and enzyme-targeted (e.g., fluorescence polarization) methods .
  • Purity verification : Contradictions may arise from impurities (e.g., residual solvents). Re-purify the compound via column chromatography (silica gel, ethyl acetate/hexane) and re-test .
  • Metabolite interference : Use LC-MS to identify metabolites that may modulate activity in cell-based assays .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives of this compound for enhanced bioactivity?

Answer:

  • DFT calculations : Optimize the compound’s geometry to predict reactive sites (e.g., electrophilic carbons on the isoxazole ring) .
  • Docking studies : Screen derivatives against target proteins (e.g., COX-2) using software like AutoDock Vina. highlights similar approaches for benzodiazepine derivatives .
  • QSAR models : Corrogate substituent effects (e.g., methyl vs. trifluoromethyl groups) on activity using Hammett constants .

Properties

IUPAC Name

methyl 3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-6(2)9(10(12)13-4)8-5-7(3)11-14-8/h5-6,9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUJZQUOLLHDDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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